1,4-Butanediol-d10

Description

Contextualization of Deuterated Chemical Compounds in Academic Research

Deuterated chemical compounds are indispensable in a multitude of research fields. clearsynth.com The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) imparts a subtle yet significant change in mass, which can be leveraged to study reaction mechanisms, metabolic pathways, and the intricate workings of molecules. clearsynth.com This isotopic labeling allows researchers to trace the journey of molecules through complex systems, providing a window into reaction kinetics and the formation of intermediates. clearsynth.com In analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry, deuterated compounds serve as invaluable standards and probes, enhancing the precision and clarity of experimental data. thalesnano.comontosight.ai

Significance of 1,4-Butanediol (B3395766) as a Parent Compound in Chemical Synthesis and Industrial Processes

1,4-Butanediol (BDO) is a versatile and economically significant chemical intermediate. atamanchemicals.comchemcess.com It serves as a fundamental building block in the production of a wide array of polymers, including polybutylene terephthalate (B1205515) (PBT) and polyurethanes. atamanchemicals.combloomtechz.com These materials find extensive use in industries ranging from automotive and electronics to textiles and consumer goods. atamanchemicals.com BDO is also a key precursor in the synthesis of other important chemicals like tetrahydrofuran (B95107) (THF), a vital solvent and monomer for spandex production, and gamma-butyrolactone (B3396035) (GBL). chemcess.comwikipedia.org Its widespread application stems from its reactivity, which allows it to readily participate in polymerization and other chemical transformations. atamanchemicals.comchemcess.com

Rationale for Deuteration: Enhancing Research Methodologies and Mechanistic Insight

The primary reason for deuterating a compound like 1,4-Butanediol is to exploit the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reaction for processes that involve the breaking of this bond. By comparing the reaction rates of the deuterated and non-deuterated versions of a molecule, researchers can determine whether the C-H bond is broken in the rate-determining step of a reaction, providing crucial mechanistic information. wikipedia.org Furthermore, deuteration is a key strategy in medicinal chemistry and pharmaceutical research. It can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties and a better safety profile. nih.govnih.govpharmaffiliates.com Deuterated molecules are also used to enhance the stability of materials and as internal standards in quantitative analysis. pharmaffiliates.comansto.gov.au

Scope and Objectives of Research on 1,4-Butanediol-d10

Research on this compound is primarily focused on its application as a tool to elucidate reaction mechanisms and to serve as an internal standard in analytical methods. The objectives of such research include the synthesis of high-purity this compound, the characterization of its physical and chemical properties, and its utilization in studies aimed at understanding the intricate details of polymerization reactions and metabolic pathways involving its non-deuterated counterpart. The ultimate goal is to leverage the unique properties of this deuterated compound to advance our fundamental understanding of chemical processes and to develop more efficient and selective industrial and pharmaceutical applications.

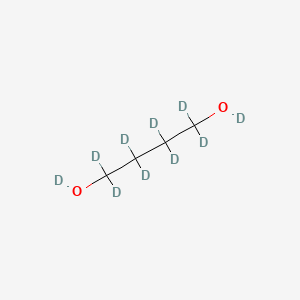

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4-octadeuterio-1,4-dideuteriooxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERYXYBDKMZEQL-MBXGXEIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[2H])C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369260 | |

| Record name | 1,4-Butanediol-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71760-76-4 | |

| Record name | 1,4-Butanediol-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butanediol-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Incorporation of 1,4 Butanediol D10

Historical Overview of Deuteration Strategies for Alcohols and Diols

The journey to develop effective deuteration methods for organic molecules, including alcohols and diols, has been a long and evolving one. Early methods often relied on harsh reaction conditions and non-selective reagents. mdpi.com A significant advancement came with the use of transition metal catalysts, which offered more controlled and selective hydrogen-deuterium (H/D) exchange. scielo.org.mx For instance, palladium-on-carbon (Pd/C) has been used for H/D exchange in the presence of heavy water (D2O). scielo.org.mx

Ruthenium and iridium complexes have also proven to be effective catalysts for the α-deuteration of alcohols. scielo.org.mxrsc.org The "borrowing hydrogen" or hydrogen auto-transfer methodology, often catalyzed by transition metals, has emerged as a powerful technique for the deuteration of alcohols at both the α and β positions. researchgate.netacs.org This method typically involves the temporary oxidation of the alcohol to an aldehyde or ketone, H/D exchange, and subsequent reduction back to the deuterated alcohol. rsc.org More recently, single-electron transfer (SET) systems, such as those employing samarium(II) iodide (SmI2) and D2O, have been developed for the reductive deuteration of functional groups to produce deuterated alcohols. researchgate.netresearchgate.net The continuous development of these strategies has been driven by the increasing demand for selectively deuterated compounds in various fields of research and development. researchgate.net

Targeted Synthesis Routes for 1,4-Butanediol-d10

The synthesis of this compound, with the chemical formula DOCD2(CD2)2CD2OD, involves the specific replacement of all ten hydrogen atoms with deuterium (B1214612). sigmaaldrich.com This requires robust and efficient deuteration methods.

Catalytic Deuteration Approaches

Catalytic deuteration represents a prominent strategy for the synthesis of deuterated alkanes from unsaturated precursors like alkynes and alkenes. acs.org Copper-catalyzed transfer deuteration has been described for the reduction of alkynes to deuterated alkanes, using deuterated analogues of commercially available alcohols and silanes as the deuterium source. acs.orgmarquette.eduresearchgate.net This approach offers high levels of deuterium incorporation. marquette.edu Another method involves the hydrogenation of butyne-1,4-diol (B8721112) using deuterium gas (D2) in the presence of a suitable catalyst to yield this compound. atamanchemicals.com Iridium-catalyzed transfer deuteration has also been explored for the reduction of alkenes and alkynes. researchgate.netresearchgate.net

Stereoselective Deuteration Techniques

While the synthesis of achiral this compound does not inherently require stereoselectivity, the principles of stereoselective deuteration are crucial in the broader context of deuterated compound synthesis. Such techniques are vital for creating specific stereoisomers of chiral deuterated molecules. escholarship.orgacs.org Methods have been developed for the stereoselective α-deuteration of amino acids and the synthesis of deuterated pipecolic acids using chelate-enolate Claisen rearrangements. escholarship.orguzh.ch These advanced methods often employ chiral catalysts or auxiliaries to control the spatial orientation of deuterium incorporation. acs.org For instance, stereoselective deuteration has been achieved by the reduction of alkyl halides. cdnsciencepub.com

Precursor-based Deuteration Strategies

A common and effective approach to synthesizing fully deuterated compounds like this compound is to start from deuterated precursors. rsc.orgmdpi.com The synthesis can be achieved through the reduction of a suitable precursor that already contains the carbon skeleton. For example, the reduction of diethyl succinate-d8 with a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD4) would be a direct route to this compound. The synthesis of deuterated steroid 3,6-diols has been achieved through the reduction and deuteration of cholest-4-ene-3,6-dione (B1194378) using sodium borodeuteride and deuterium water. researchgate.net Many deuterated drugs and drug candidates are synthesized using commercially available simple deuterated precursors such as D2O, CD3I, and CD3OD. rsc.org

Purity Assessment and Isotopic Enrichment Verification for Synthesized this compound

Following the synthesis of this compound, it is imperative to verify its chemical purity and, most importantly, the extent of isotopic enrichment.

Spectroscopic Confirmation of Deuteration Efficacy

Several spectroscopic techniques are employed to confirm the successful deuteration and determine the isotopic purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for this purpose. rsc.org

¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the proton NMR spectrum should show a significant reduction or complete absence of signals corresponding to the protons in the non-deuterated analogue. wikipedia.org Any residual peaks can be used to quantify the remaining proton content. researchgate.net

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org A strong peak in the ²H NMR spectrum confirms the presence of deuterium. wikipedia.org The chemical shifts in ²H NMR are similar to those in ¹H NMR, aiding in structural verification. sigmaaldrich.com For quantitative analysis, the integration of ²H NMR signals can provide information on the relative deuterium content at different positions. sigmaaldrich.com

¹³C NMR: The incorporation of deuterium atoms causes small shifts in the ¹³C NMR spectrum, known as isotopic shifts. researchgate.netnih.gov These shifts can be used to determine the degree and location of deuteration. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is another critical technique for determining isotopic enrichment. rsc.orgrsc.org By analyzing the mass-to-charge ratio of the molecular ion, the number of deuterium atoms incorporated can be precisely determined. The mass spectrum of this compound will show a molecular ion peak that is 10 mass units higher than that of the non-deuterated 1,4-butanediol (B3395766). sigmaaldrich.com Analysis of the isotopic pattern can reveal the distribution of different isotopologues (molecules with different numbers of deuterium atoms). isotope.comresearchgate.net

Isotopic Enrichment Calculation: Isotopic enrichment is defined as the mole fraction of the isotope expressed as a percentage. isotope.com It is important to distinguish this from species abundance, which is the percentage of molecules with the same isotopic composition. isotope.com For a compound with multiple deuteration sites, the isotopic enrichment can be reported as an aggregate value or for specific sites. isotope.com

Below is an interactive data table summarizing the key analytical techniques used for the purity and isotopic enrichment assessment of this compound.

| Analytical Technique | Information Provided | Key Features for this compound Analysis |

| ¹H NMR | Quantifies residual protons. | Absence or significant reduction of proton signals. |

| ²H NMR | Directly detects deuterium nuclei. | Strong signals confirming deuterium incorporation. |

| ¹³C NMR | Shows isotopic shifts due to deuteration. | Helps determine the location and extent of deuteration. |

| Mass Spectrometry | Determines molecular weight and isotopic distribution. | Molecular ion peak shifted by +10 amu; analysis of isotopologues. |

Chromatographic Purity Evaluation and Isotopic Composition Determination

The comprehensive analysis of this compound requires a two-pronged approach: evaluating its chemical purity through chromatography and determining its isotopic enrichment and distribution using spectrometry.

Chromatographic Purity Evaluation

The chemical purity of this compound, which is the absence of other chemical compounds, is typically assessed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a robust method for quantifying 1,4-butanediol and its related impurities. researchgate.netprepchem.com The sample, often dissolved in a solvent like methanol (B129727) or acetone, is injected into the GC system. researchgate.netswgdrug.org Separation is achieved on a capillary column, such as a DB-1 or Supelcowax-10. researchgate.netprepchem.com The method's precision is demonstrated by low relative standard deviation (RSD) values in repeatability studies, often below 2.5%. swgdrug.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for purity analysis, particularly for non-volatile impurities. A common method involves an Aminex HPX-87H ion exclusion column with a dilute sulfuric acid mobile phase and Refractive Index Detection (RID). protocols.io This system is effective for quantifying alcohols and diols in aqueous samples. protocols.io Samples must be filtered prior to injection to prevent column clogging. protocols.io

Table 2: Chromatographic Methods for Purity Analysis of 1,4-Butanediol

| Technique | Column | Detector | Typical Mobile Phase/Carrier Gas | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | DB-1 (30 m x 0.53 mm) or Supelcowax-10 | Flame Ionization (FID) | Carrier Gas: Hydrogen or Helium | researchgate.netprepchem.com |

Isotopic Composition Determination

Determining the isotopic purity, or the percentage of molecules that are fully deuterated, is crucial. This is primarily accomplished using Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful technique for evaluating isotopic enrichment. rsc.org For this compound, where ten hydrogen atoms are replaced by deuterium, a mass shift of +10 is expected compared to the non-deuterated molecule. sigmaaldrich.comsigmaaldrich.com By analyzing the isotopic distribution of the molecular ion peak, the percentage of d10 species versus partially deuterated (d1 to d9) or undeuterated (d0) species can be precisely calculated. researchgate.netrsc.org The electrospray ionization (ESI) mass spectrum of 1,4-butanediol typically shows a protonated molecule [M+H]⁺ and a sodium adduct [M+Na]⁺. swgdrug.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information on the location and extent of deuteration.

Deuterium (²H) NMR: This technique is highly effective for analyzing highly enriched compounds. sigmaaldrich.com It directly observes the deuterium nuclei, and the resulting spectrum provides a clean baseline, free from proton signals. sigmaaldrich.com The integrals of the peaks in a ²H NMR spectrum are relatively quantitative under proper experimental settings, allowing for the determination of deuterium atom percentage at different positions within the molecule. sigmaaldrich.com

Proton (¹H) NMR: While ¹H NMR is used to observe the remaining protons, it can indirectly quantify high levels of deuteration by the significant reduction in signal intensity.

Combined ¹H NMR + ²H NMR: A combined approach using both proton and deuterium NMR can provide a highly accurate and robust determination of isotopic abundance, sometimes surpassing the accuracy of classical ¹H NMR or MS methods alone. wiley.comnih.gov

Table 3: Spectrometric Methods for Isotopic Composition Analysis

| Technique | Information Obtained | Key Features | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment, average number of deuteriums | Analysis of isotopic ion clusters and mass shift (M+10) | researchgate.netrsc.orgsigmaaldrich.com |

| Deuterium (²H) NMR | Direct quantitation of D at specific sites, isotopic purity | Clean spectrum, quantitative peak integration | sigmaaldrich.com |

Role as a Stable Isotope Internal Standard (SIIS) in Quantitative Analysis

This compound is a deuterated form of 1,4-butanediol, where ten hydrogen atoms have been replaced by deuterium atoms. sigmaaldrich.com This isotopic labeling makes it an invaluable tool in quantitative analysis, particularly as a Stable Isotope Internal Standard (SIIS). The use of a SIIS is a cornerstone of accurate and precise measurement in analytical chemistry, especially for trace-level analysis in complex samples. lgcstandards.com

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) Employing this compound

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to a sample. nih.gov In this context, this compound serves as the internal standard for the quantification of its non-labeled counterpart, 1,4-butanediol.

The core principle of SIDMS is that the isotopically labeled standard behaves almost identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and ionization in the mass spectrometer. lgcstandards.com Because this compound and 1,4-butanediol have nearly identical chemical and physical properties, they co-elute during chromatographic separation and experience the same matrix effects and potential for loss during sample preparation. lgcstandards.com

The mass spectrometer, however, can easily distinguish between the analyte and the internal standard due to the mass difference created by the deuterium labeling (a mass shift of M+10). sigmaaldrich.com By measuring the ratio of the signal intensity of the native analyte to that of the known amount of the added this compound, a highly accurate and precise quantification of the analyte can be achieved, effectively correcting for any variations or losses during the analytical workflow. nih.gov

Method Development and Validation for Trace Analysis in Complex Matrices (excluding human biological matrices)

The development of robust analytical methods for trace analysis in complex matrices is a significant challenge due to the presence of interfering substances that can suppress or enhance the analyte signal. researchgate.net The use of this compound as an internal standard is critical in overcoming these matrix effects. lgcstandards.com

Method development involves optimizing several key stages:

Sample Preparation: This is a critical step to isolate the analyte from the matrix. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often employed. researchgate.net For instance, 1,4-butanediol is soluble in solvents like methylene (B1212753) chloride, chloroform, and methanol, which can be used for extraction from aqueous solutions. swgdrug.org The addition of this compound at the very beginning of this process ensures that any losses of the analyte are mirrored by the internal standard. nih.gov

Chromatographic Separation: Achieving good separation of the analyte from other matrix components is essential. This is typically accomplished using Gas Chromatography (GC) or Liquid Chromatography (LC). swgdrug.org

Mass Spectrometric Detection: The use of a sensitive and selective detector, such as a triple quadrupole mass spectrometer, allows for the specific monitoring of the transitions for both 1,4-butanediol and this compound. nih.gov

Method validation is then performed to ensure the method is fit for its intended purpose. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The use of this compound significantly improves the reliability of these validation parameters by minimizing the impact of matrix variability. scribd.com

Applications in Environmental Monitoring and Industrial Process Control

The accurate quantification of 1,4-butanediol is important in various fields. In environmental monitoring, it may be necessary to determine its presence and concentration in different environmental compartments. env.go.jpmpfs.io SIDMS with this compound provides the high level of accuracy and sensitivity required for such trace-level environmental analysis. lgcstandards.com

In industrial process control, 1,4-butanediol is a key intermediate in the production of various polymers, solvents, and other chemicals. dcc.com.twatamanchemicals.com For example, it is a precursor for the synthesis of tetrahydrofuran (B95107) (THF) and γ-butyrolactone (GBL). atamanchemicals.com Precise monitoring of 1,4-butanediol concentrations during these manufacturing processes is crucial for ensuring product quality and process efficiency. The use of this compound as an internal standard in analytical methods allows for real-time, accurate measurements, enabling tight control over the industrial processes.

Chromatographic Method Development for Separation and Identification

Chromatography is a fundamental separation technique in analytical chemistry, and the development of effective methods is essential for the reliable analysis of compounds like 1,4-butanediol. This compound plays a crucial role in this process, not as the primary analyte, but as a tool to confirm peak identity and ensure accurate quantification.

Gas Chromatography (GC) Applications with this compound

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds. researchgate.netduratec.de For the analysis of 1,4-butanediol, a variety of GC columns and conditions can be employed. A common approach involves using a polar stationary phase, such as a cross-linked polyethylene (B3416737) glycol (PEG) column (e.g., HP-INNOWax), which is well-suited for the separation of diols. researchgate.net

In a typical GC method for 1,4-butanediol, a temperature program is used to ensure good separation and peak shape. swgdrug.orgresearchgate.net For example, a method might involve an initial oven temperature followed by a ramp to a higher final temperature. swgdrug.org The use of a Flame Ionization Detector (FID) is common for the detection of hydrocarbons like 1,4-butanediol. researchgate.net

When developing a quantitative GC method, this compound is the ideal internal standard. It will have a retention time very close to that of unlabeled 1,4-butanediol, but will be distinguished by the mass spectrometer in a GC-MS system. This co-elution is advantageous as both compounds experience the same chromatographic conditions and potential interferences. lgcstandards.com

Table 1: Example GC Method Parameters for 1,4-Butanediol Analysis

| Parameter | Value |

| Column | 5% phenyl/95% methyl silicone, 30 m x 0.33 mm x 0.25 µm film thickness |

| Carrier Gas | Hydrogen at 3.0 mL/min |

| Injector Temperature | 260°C |

| Detector Temperature | 300°C |

| Oven Program | 100°C (1 min), then ramp to 270°C at 15°C/min, hold for 3.7 min |

| Injection | 1 µL, Split Ratio = 30:1 |

| Data sourced from SWGDRUG Monograph. swgdrug.org |

Liquid Chromatography (LC) Applications with this compound

Liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. For the analysis of 1,4-butanediol, High-Performance Liquid Chromatography (HPLC) is often used. protocols.io

A common LC method for 1,4-butanediol might employ a reversed-phase column with a polar mobile phase. scribd.com However, for better retention of highly polar compounds like butanediol (B1596017), techniques like ion-exclusion chromatography can be effective. For instance, a Bio-Rad Aminex HPX-87H column with an acidic mobile phase can be used for the separation of alcohols and diols. protocols.io

Detection in LC can be achieved using a variety of detectors. A Refractive Index Detector (RID) can be used for the quantification of 1,4-butanediol. protocols.io For higher sensitivity and specificity, coupling the LC system to a mass spectrometer (LC-MS) is preferred. In LC-MS, this compound serves as an excellent internal standard, ensuring accurate quantification even in complex sample matrices. swgdrug.org

Table 2: Example LC Method Parameters for 1,4-Butanediol Analysis

| Parameter | Value |

| Instrument | High performance liquid chromatograph with atmospheric pressure ionization electrospray mass selective detector |

| Mobile Phase | Ammonium (B1175870) acetate (B1210297) buffer |

| Detection | Electrospray (+) mass spectrometry |

| Data sourced from SWGDRUG Monograph. swgdrug.org |

Mass Spectrometric Techniques Applied to this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The use of isotopically labeled internal standards, such as this compound, is a widely accepted practice to improve the accuracy and precision of quantitative analyses by correcting for analyte loss during sample preparation and for variations in instrument response.

Key fragmentation pathways for unlabeled 1,4-Butanediol that can be extrapolated to the d10 version include alpha-cleavage and dehydration. The major fragments for 1,4-Butanediol and their predicted counterparts for this compound are detailed in the table below.

Chemical Ionization (CI) is a softer ionization technique that produces less fragmentation than EI, often resulting in a more prominent protonated molecule [M+H]+. This is particularly useful for confirming the molecular weight of an analyte. In CI-MS, a reagent gas such as methane (B114726) or ammonia (B1221849) is ionized, and these ions then react with the analyte molecules. For this compound, this would result in a prominent ion at m/z 101 ([M+H]+) or an adduct ion depending on the reagent gas used. For instance, with ammonia as the reagent gas, an ammonium adduct [M+NH4]+ might be observed. This technique is valuable for preserving the molecular ion's integrity, which is often fragmented in EI. acs.orgresearchgate.net

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly coupled with liquid chromatography (LC) for the analysis of a wide range of compounds. nih.govfood.gov.uk

ESI-MS is particularly suited for polar and thermally labile molecules. nih.gov In a study involving the analysis of γ-hydroxybutyric acid (GHB) and its precursors, 1,4-Butanediol-d8 was successfully used as an internal standard in an LC-MS method with electrospray ionization. nih.gov The analysis was conducted in positive ion mode, monitoring the transition of the parent ion to a daughter ion. nih.gov For this compound, one would expect to observe the protonated molecule [M+H]+ at m/z 101 or adducts with sodium [M+Na]+ at m/z 123 or potassium [M+K]+ at m/z 139 in the positive ion mode. A document from SWGDRUG indicates that for unlabeled 1,4-butanediol, ESI-MS displays a protonated species at m/z 91 and a cationic species at m/z 73 resulting from the loss of a hydroxide (B78521) anion. swgdrug.org

APCI is another soft ionization technique that is suitable for a broad range of compounds, including those with lower polarity than typically analyzed by ESI. researchgate.net While specific studies detailing the APCI-MS analysis of this compound are scarce, the technique's principles suggest it would be a viable method for its detection, likely producing a protonated molecule [M+H]+ as the base peak.

The fragmentation of this compound in a mass spectrometer provides structural information that can be used for its identification and quantification. The fragmentation pathways are influenced by the ionization method used.

Under Electron Ionization (EI):

Based on the known fragmentation of 1,4-Butanediol, the following pathways are predicted for this compound:

Alpha-Cleavage: The cleavage of the C-C bond adjacent to an oxygen atom is a common fragmentation pathway for alcohols. For this compound, this would lead to the formation of a prominent ion at m/z 34, corresponding to the [CD2OD]+ fragment. This is analogous to the m/z 31 peak in unlabeled 1,4-Butanediol.

Dehydration: The loss of a water molecule (D2O in this case) from the molecular ion is another expected fragmentation. This would result in an ion at m/z 80 ([M-D2O]+•). Subsequent fragmentation of this ion could occur.

Loss of a Hydroxide Radical: The loss of an OD radical would lead to an ion at m/z 81.

Further Fragmentation: A series of cleavage and rearrangement reactions would produce smaller fragment ions. For example, the ion at m/z 46 in the unlabeled spectrum, corresponding to [C2H6O]+•, would be expected to shift to a higher m/z value in the d10 spectrum.

The presence of deuterium atoms stabilizes the C-D bonds compared to C-H bonds, which can sometimes alter the relative intensities of fragment ions but generally does not change the fundamental fragmentation pathways.

Under Soft Ionization (ESI/APCI) with Collision-Induced Dissociation (CID):

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule or an adduct ion is selected and fragmented through collision-induced dissociation (CID). For [M+H]+ of this compound (m/z 101), the primary fragmentation would likely be the neutral loss of a deuterated water molecule (D2O), resulting in a fragment ion at m/z 81. Further fragmentation could lead to smaller ions, providing structural confirmation. A study on unlabeled 1,4-butanediol showed a protonated species at m/z 91 and a fragment from the loss of a hydroxide anion at m/z 73. swgdrug.org

Synthesis of 1,4 Butanediol D10

The synthesis of 1,4-Butanediol-d10 typically involves the reduction of a suitable precursor using a deuterium (B1214612) source. One common method is the reduction of diethyl succinate (B1194679) or succinic anhydride (B1165640) with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). The starting materials are carefully chosen to ensure the complete incorporation of deuterium at all ten positions. The synthesis is generally carried out under controlled conditions to maximize the yield and isotopic purity of the final product.

Mechanistic Investigations and Reaction Pathway Elucidation Using 1,4 Butanediol D10

Isotopic Labeling in Organic Reaction Mechanism Studies Involving Butanediols

Isotopic labeling with deuterium (B1214612) (²H) is a cornerstone of modern physical organic chemistry for probing reaction mechanisms. When 1,4-butanediol-d10 is used in place of its standard counterpart, the significant mass difference between protium (B1232500) (¹H) and deuterium (²H) leads to detectable changes in reaction rates and allows for the tracking of deuterated fragments in reaction products, typically via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

The strategic placement of deuterium atoms in this compound allows chemists to follow the fate of the butanediol (B1596017) backbone throughout a reaction. This is particularly useful in complex catalytic reactions where multiple pathways may be operative.

One key industrial reaction of 1,4-butanediol (B3395766) is its acid-catalyzed cyclodehydration to form tetrahydrofuran (B95107) (THF). mdpi.com Studies on various catalysts, such as ZrO₂-Al₂O₃ mixed oxides, have explored the reaction mechanism, suggesting that it proceeds via interaction with surface acid sites. mdpi.commdpi.com In such a mechanism, the use of this compound would be instrumental. For example, if the reaction were monitored by mass spectrometry, the detection of deuterated water (D₂O or HDO) would provide definitive evidence that the hydroxyl groups are the reactive sites. Furthermore, analyzing the distribution of deuterium in any partially reacted intermediates or byproducts can help distinguish between proposed mechanistic models, such as concerted versus stepwise pathways.

In the selective dehydration of 1,4-butanediol to 3-buten-1-ol (B139374) (BTO) over acid-base catalysts, the proposed mechanism involves the activation of a hydroxyl group by an acid site and the abstraction of a β-hydrogen by a basic site. mdpi.comresearchgate.net Using this compound, where all hydrogens are replaced by deuterium, would allow researchers to pinpoint the origin of the abstracted proton. The analysis of the kinetic isotope effect (discussed below) would reveal whether the C-D bond cleavage is the rate-limiting step, thereby validating the proposed transition state.

Table 1: Proposed Intermediates in Butanediol Dehydration Traceable with this compound This table is illustrative, based on proposed mechanisms where d10-labeling would be applied for verification.

| Reaction | Proposed Intermediate | Method of Detection | Information Gained from d10 Labeling |

|---|---|---|---|

| Cyclodehydration to THF | Protonated Alcohol | Cryo-spectroscopy, MS | Confirms initial protonation/deuteration step. |

| Cyclodehydration to THF | Surface Alkoxide | In-situ DRIFTS | Observation of C-D and O-D vibrational modes on the catalyst surface. |

| Dehydration to BTO | Carbocation | Product Analysis (Rearrangement) | Deuterium scrambling patterns would indicate carbocation rearrangements. |

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes upon isotopic substitution. It is defined as the ratio of the rate constant of the reaction with the light isotope (kH) to that with the heavy isotope (kD). A primary KIE (typically > 2) is observed when the bond to the isotope is broken in the rate-determining step of the reaction.

Studies on the electro-oxidation of various selectively deuterated alcohols, including 1,4-butanediol, at a gold electrode in alkaline solutions have been conducted to probe the reaction mechanism. researchgate.net For many alcohol oxidations, the rate-determining step is the cleavage of a C-H bond at the carbon bearing the hydroxyl group. By comparing the oxidation rate of 1,4-butanediol with that of this compound (or a selectively deuterated version like 1,4-butanediol-d₈, where only the methylene (B1212753) hydrogens are replaced), a significant KIE would confirm that C-H (or C-D) bond cleavage is rate-limiting. Conversely, the absence of a significant KIE would suggest that another step, such as electron transfer or O-H bond cleavage, controls the reaction rate. For instance, a study on the oxidation of various diols by bromine in acid solution used [1,1,2,2-²H₄]ethanediol to demonstrate the absence of a primary KIE, indicating that the α-C-H bond was not cleaved in the rate-determining step. ias.ac.in A similar approach with this compound would be definitive.

Table 2: Representative Kinetic Isotope Effects in Alcohol Oxidation This table includes data for related alcohols to illustrate the principles applied to 1,4-butanediol.

| Reaction | Deuterated Substrate | kH/kD Value | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Electro-oxidation of 2-propanol on Au | 2-propanol-2-d | ~3-4 | C-H bond cleavage is rate-determining. | researchgate.net |

| Oxidation of Phenylalanine by PheH | [4-²H]-phenylalanine | >1 (Normal) | Isotope-sensitive hydroxylation and tautomerization steps. | nih.gov |

| Oxidation of Ethanediol by Bromine | [1,1,2,2-²H₄]ethanediol | ~1 (Absent) | α-C-H bond is not cleaved in the rate-determining step. | ias.ac.in |

Tracing Reaction Intermediates and Transition States

Deuterated Compound as a Probe for Enzymatic Reaction Mechanisms (non-human enzyme studies)

In biochemistry, this compound is a powerful probe for studying the metabolic pathways in microorganisms. The bacterium Pseudomonas putida KT2440, for example, is capable of utilizing 1,4-butanediol as a sole carbon source, albeit slowly in wild-type strains. nih.gov The metabolic pathway involves the initial oxidation of 1,4-butanediol to 4-hydroxybutyrate, a reaction catalyzed by dehydrogenase enzymes. nih.gov

By providing P. putida with this compound and analyzing the resulting metabolites using techniques like GC-MS or LC-MS, researchers can confirm the flow of carbon and deuterium through the proposed metabolic network. The detection of deuterated 4-hydroxybutyrate would serve as direct evidence for the initial oxidation step. Subsequent metabolites in the proposed pathways, such as succinate (B1194679), glycolyl-CoA, and acetyl-CoA, could also be analyzed for deuterium incorporation. nih.gov This allows for the unambiguous mapping of the metabolic fate of the substrate and can help identify branch points or alternative pathways that might not be apparent from genomic data alone. researchgate.net

The conversion of 1,4-butanediol to γ-hydroxybutyric acid (GHB) is a well-established biotransformation catalyzed primarily by alcohol dehydrogenase (ADH). nih.govresearchgate.net While many studies focus on human metabolism, the principle is identical for non-human enzyme systems. Using this compound as a substrate for isolated ADH enzymes would allow for detailed mechanistic studies, including the determination of KIEs to understand the hydride transfer step central to the enzyme's function.

Elucidation of Degradation Pathways in Environmental or Industrial Contexts

Understanding the fate of chemicals in both environmental and industrial settings is crucial. Isotopic labeling with this compound can provide definitive answers about degradation pathways and rates.

In an industrial context, 1,4-butanediol is a key monomer for producing biodegradable polyesters like poly(butylene succinate) (PBS). The thermal stability and degradation mechanism of these polymers are critical for their processing and end-of-life management. sciepub.commdpi.com During thermogravimetric analysis (TGA), the polymer is heated, and its weight loss is measured. When coupled with a mass spectrometer (TGA-MS), the evolved gases can be identified. By synthesizing PBS using this compound and analyzing the deuterated fragments that evolve upon heating, researchers could distinguish between different proposed degradation mechanisms, such as β-hydrogen scission or homolytic bond cleavage.

In an environmental context, the biodegradation of polymers like PBS is of significant interest. A recent study utilized ¹³C-labeled PBS to quantify its mineralization to ¹³CO₂ in soil, demonstrating that the hydrolytic breakdown of the polymer was the rate-limiting step. nih.govresearchgate.net A similar study using PBS synthesized from this compound would provide complementary information. By tracing the deuterium label, scientists could monitor the fate of the butanediol monomer after hydrolysis. This would help determine how quickly the monomer itself is biodegraded and whether it is incorporated into microbial biomass or other soil organic matter, providing a more complete picture of the polymer's environmental fate.

Table 3: Potential Applications of this compound in Degradation Studies

| Context | Material/Process | Information Obtained via d10 Labeling | Analytical Technique |

|---|---|---|---|

| Industrial | Thermal degradation of Poly(butylene succinate) (PBS) | Identify primary fragmentation patterns of the butanediol unit. | Pyrolysis-GC-MS, TGA-MS |

| Environmental | Biodegradation of PBS in soil | Trace the fate of the butanediol monomer post-hydrolysis. | LC-MS, Isotope Ratio MS |

| Environmental | Biodegradation of 1,4-Butanediol in water | Determine mineralization rates vs. incorporation into biomass. | MS analysis of water and microbial cells |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

NMR spectroscopy is a cornerstone technique in chemical analysis, and the deuteration of 1,4-Butanediol profoundly influences its NMR spectra, offering distinct advantages for specific applications.

In ¹H NMR spectroscopy, the signals from protons in a sample are analyzed. When working with non-deuterated solvents, the solvent protons can produce large signals that obscure the signals of the analyte. Using a deuterated solvent, such as this compound, minimizes the solvent's ¹H NMR signals, thereby enhancing the visibility of the analyte's proton signals. This is a fundamental ¹H NMR suppression technique.

Furthermore, the deuterium nucleus (²H) has a nuclear spin and can be used for the field-frequency lock, commonly known as the deuterium lock. The NMR spectrometer's magnetic field can drift over time, causing a blurring of the spectra. The deuterium lock system continuously monitors the resonance frequency of the deuterium in the solvent and adjusts the magnetic field to maintain a constant resonance frequency. This ensures the stability of the magnetic field throughout the experiment, leading to high-resolution spectra. This compound, with its high deuterium content, can serve as an effective lock solvent.

²H NMR, or deuterium NMR, directly probes the deuterium nuclei in a molecule. For this compound, the ²H NMR spectrum provides direct information about the deuterated sites. The chemical shifts in ²H NMR are analogous to those in ¹H NMR and can be used for structural elucidation.

A crucial application of ²H NMR for this compound is the assessment of its isotopic purity. The presence of any residual protons would result in the absence of corresponding signals in the ²H NMR spectrum. By integrating the signals in the ²H NMR spectrum and comparing them to a known standard, the degree of deuteration can be accurately quantified. Commercial suppliers of this compound often specify an isotopic purity of 98 atom % D or higher.

¹³C NMR spectroscopy of this compound reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the attached deuterium atoms. Generally, the substitution of a proton with a deuterium atom causes a small upfield shift (to lower ppm values) in the ¹³C NMR signal of the directly attached carbon, an effect known as the isotope shift.

Furthermore, the coupling between carbon-13 and deuterium nuclei (¹³C-²H coupling) can be observed. Since deuterium has a spin of 1, it splits the ¹³C signal into a multiplet. For a CD group, the signal would be a 1:1:1 triplet; for a CD₂ group, it would be a 1:2:3:2:1 quintet; and for a CD₃ group, it would be a 1:3:6:7:6:3:1 septet. The magnitude of the one-bond carbon-deuterium coupling constant (¹J(C,D)) is related to the one-bond carbon-proton coupling constant (¹J(C,H)) by the gyromagnetic ratios of the two nuclei. This relationship can be used to predict ¹J(C,D) values from known ¹J(C,H) values. These coupling patterns provide valuable structural information and confirm the deuteration at specific carbon atoms.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity (due to ¹³C-²H coupling) |

|---|---|---|

| C1, C4 (CD₂-OD) | ~60-65 | Quintet |

| C2, C3 (CD₂) | ~28-33 | Quintet |

Note: Predicted values are based on typical chemical shifts for similar non-deuterated compounds and expected isotope shift effects. Actual values may vary based on experimental conditions.

²H NMR (Deuterium NMR) for Structural Elucidation and Isotopic Purity Assessment

Infrared (IR) and Raman Spectroscopy of this compound

IR and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules, providing insights into chemical bonding and intermolecular interactions.

The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of a molecule due to the increased mass of deuterium. The stretching frequency of a bond is inversely proportional to the square root of the reduced mass of the two atoms. msu.edu Therefore, the O-D stretching vibration in this compound will appear at a much lower frequency (around 2400-2700 cm⁻¹) compared to the O-H stretching vibration in non-deuterated 1,4-Butanediol (around 3200-3600 cm⁻¹). msu.edu Similarly, the C-D stretching vibrations will be observed at lower wavenumbers (around 2100-2250 cm⁻¹) than C-H stretches (around 2850-3000 cm⁻¹).

This isotopic shift is a powerful tool for vibrational band assignment. By comparing the IR and Raman spectra of 1,4-Butanediol and its deuterated isotopologue, specific vibrational modes can be confidently assigned to particular functional groups. For instance, bands that shift to lower frequencies upon deuteration can be attributed to vibrations involving the hydrogen/deuterium atoms.

Table 2: Comparison of IR Stretching Frequencies for 1,4-Butanediol and this compound

| Vibrational Mode | 1,4-Butanediol (cm⁻¹) | This compound (Predicted, cm⁻¹) |

|---|---|---|

| O-H Stretch | ~3200-3600 | - |

| O-D Stretch | - | ~2400-2700 |

| C-H Stretch | ~2850-3000 | - |

| C-D Stretch | - | ~2100-2250 |

Note: These are approximate frequency ranges and can be influenced by factors such as hydrogen bonding.

1,4-Butanediol is capable of forming both intramolecular and intermolecular hydrogen bonds. researchgate.netresearchgate.net These interactions significantly affect the vibrational spectra, particularly the O-H stretching band. In the gas phase, intramolecular hydrogen bonding in 1,4-butanediol has been observed, leading to a red-shift (lowering of frequency) of the O-H stretching vibration. researchgate.net

In the condensed phase, intermolecular hydrogen bonding dominates, leading to a broad O-H stretching band in the IR spectrum. The use of this compound allows for the study of these hydrogen bonding networks through the analysis of the O-D stretching band. Deuteration modifies the hydrogen-bonding capacity, and studying these changes can provide detailed information about the strength and nature of the hydrogen bonds. The analysis of the O-D stretching band shape, position, and temperature dependence in the IR and Raman spectra of this compound can reveal insights into the structure and dynamics of the hydrogen-bonded network in the liquid and solid states.

Vibrational Analysis and Band Assignments in Deuterated Diols

Advanced Spectroscopic Techniques for Deuterated Molecules

The substitution of hydrogen with its heavier isotope, deuterium, induces subtle yet measurable changes in the physical properties of a molecule. These isotopic effects are the foundation for a suite of advanced spectroscopic techniques that provide unparalleled insight into molecular structure, dynamics, and function. For a molecule like this compound, where all hydrogen atoms are replaced by deuterium, these methods offer a powerful means of characterization. Deuterium labeling is a widely used research tool for investigating molecular pathways, interactions, and mechanisms. ajchem-a.com The increased mass of deuterium compared to protium alters molecular properties and can be detected through detailed spectroscopic analysis. ajchem-a.com

Advanced spectroscopic techniques are crucial for characterizing deuterated molecules, as common methods can be deficient in precisely locating the deuterium atom and determining the composition of isotopic species. marquette.edu Computational studies using quantum chemical methods are also employed to investigate the impact of deuteration on spectroscopic properties such as vibrational frequencies, rotational constants, and dipole moments. ajchem-a.comajchem-a.com

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a particularly informative technique for studying deuterated compounds in the solid phase. wikipedia.org The presence of deuterium simplifies spectra by "diluting" the abundant ¹H nuclei, which minimizes the effects of strong homonuclear dipolar couplings and leads to narrower lines. escholarship.orgnih.gov

High-field magnetic fields and fast magic-angle spinning (MAS) are techniques that significantly enhance the sensitivity and resolution of ²H MAS NMR spectra. chemrxiv.org This combination can overcome previous barriers, allowing for the rapid acquisition of detailed spectra from small sample amounts. chemrxiv.org

One powerful ssNMR technique is Cross-Polarization Isotope Correlation Spectroscopy (CP-iCOSY) . A two-dimensional ²H-¹H CP-iCOSY experiment can elucidate local structures and through-space interactions in partially deuterated compounds by correlating deuterium and proton signals. chemrxiv.org This method is sensitive enough to detect interactions between atoms separated by distances greater than 4 Å. chemrxiv.org For a fully deuterated molecule like this compound, ssNMR can probe molecular dynamics and the orientation of C-D bonds, providing detailed information about its conformation and packing in the solid state. wikipedia.orgresearchgate.net

Table 1: Illustrative ssNMR Parameters for a Deuterated Solid

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| ²H Quadrupolar Splitting | Depends on the angle between the C-D bond and the magnetic field. | Provides information on the orientation and mobility of the deuterated methylene groups in the crystal lattice. wikipedia.org |

| Magic-Angle Spinning (MAS) Speed | Rapid sample spinning at the "magic angle" (54.7°) to average out anisotropic interactions. | High MAS speeds (>60 kHz) are used to improve spectral resolution and sensitivity for ²H nuclei. chemrxiv.org |

| Cross-Polarization (CP) | Transfer of nuclear magnetization from an abundant spin (like ¹H) to a rare spin (like ¹³C or ²H) to enhance the signal of the rare spin. | In a back-exchange scenario (some D replaced by H), ¹H→²H CP can enhance sensitivity. chemrxiv.org |

| Chemical Shift Anisotropy (CSA) | The orientation-dependent component of the chemical shift. | Analysis of CSA provides details on the local electronic environment and molecular geometry. |

Deuterium Nuclear Magnetic Resonance (²H NMR)

Deuterium NMR, or ²H NMR, specifically probes the deuterium nuclei in a molecule. wikipedia.org Since deuterium has a nuclear spin of 1 (unlike the spin-1/2 proton), it possesses a quadrupole moment. wikipedia.org The interaction of this quadrupole moment with the local electric field gradient provides a sensitive probe of molecular motion. wikipedia.org

In the solid state, ²H NMR lineshapes are particularly sensitive to the dynamics of the C-D bond. researchgate.net Changes in molecular motion, such as rotations or conformational exchanges, have pronounced effects on the spectrum, allowing for the detailed study of dynamic processes over a wide range of timescales. wikipedia.org Although natural abundance of ²H is very low (0.016%), this is not a limitation for isotopically enriched compounds like this compound. wikipedia.org

Advanced Mass Spectrometry Techniques

Mass spectrometry is another cornerstone for the analysis of deuterated compounds. The mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u) results in a significant mass shift for deuterated molecules, making them easily distinguishable from their non-deuterated counterparts. For this compound, the molecular weight is approximately 100.18 g/mol , a full 10 mass units higher than that of standard 1,4-Butanediol (approx. 90.12 g/mol ). nih.gov

Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govrsc.orgresearchgate.net The deuterated standard is chemically identical to the analyte but mass-shifted, allowing for precise quantification by correcting for variations during sample preparation and analysis.

Table 2: Comparison of Mass Spectrometry Data for 1,4-Butanediol and its Deuterated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (Illustrative) |

|---|---|---|---|

| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 nih.gov | m/z 91 [M+H]⁺, m/z 73 [M-OH]⁺, m/z 113 [M+Na]⁺ swgdrug.org |

| This compound | C₄D₁₀O₂ | 100.18 | Expected m/z ~101 [M+D]⁺, shifted fragments corresponding to losses of deuterated species. |

Note: The fragmentation pattern of the deuterated compound will show corresponding shifts in the mass-to-charge ratio (m/z) of the fragment ions.

Techniques such as tandem mass spectrometry (MS/MS) can further probe the structure of deuterated molecules. By inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions, one can confirm the location of deuterium atoms within the molecule. This is particularly useful for verifying the success of selective deuteration strategies. diva-portal.org

Conclusion

1,4-Butanediol-d10, while chemically similar to its parent compound, offers unique advantages in scientific research due to the presence of deuterium (B1214612). Its application in mechanistic studies, as an internal standard, and as a metabolic tracer highlights the power of isotopic labeling in modern chemistry and biology. As analytical techniques become more sophisticated, the demand for and applications of deuterated compounds like this compound are expected to grow, continuing to provide valuable insights into the complex world of molecular interactions.

Computational Chemistry and Theoretical Studies on 1,4 Butanediol D10

Quantum Chemical Calculations on Deuterated Molecules

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules at the atomic level. For deuterated species like 1,4-Butanediol-d10, these methods allow for a detailed analysis of its electronic structure, potential energy surface, and spectroscopic characteristics.

Energy Minimization and Conformational Analysis of this compound

The conformational landscape of 1,4-butanediol (B3395766) is rich due to the flexibility of its four-carbon chain and the rotational freedom of the two hydroxyl groups. This flexibility allows for the existence of numerous conformers, with their relative stabilities dictated by a delicate balance of intramolecular forces, including hydrogen bonding and van der Waals interactions. For this compound, the fundamental conformational space is expected to be identical to its non-deuterated counterpart. However, the substitution of hydrogen with deuterium (B1214612) can subtly alter the relative energies of these conformers due to changes in zero-point vibrational energies (ZPVE).

Computational studies on non-deuterated 1,4-butanediol have identified a multitude of conformers. pearson.com A comprehensive analysis using explicitly correlated CCSD(T) methods has provided benchmark relative energies for 65 distinct conformers. pearson.com These studies reveal that conformers stabilized by intramolecular hydrogen bonds are among the most stable. researchgate.net The notation for these conformers often describes the dihedral angles along the carbon backbone and the orientation of the hydroxyl groups.

The process of energy minimization involves finding the geometry of a molecule that corresponds to a minimum on the potential energy surface. For this compound, this would be performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). The choice of basis set, such as the 6-311++G(d,p) or aug-cc-pVDZ, is crucial for obtaining accurate results. researchgate.net

Table 1: Calculated Relative Energies of Selected 1,4-Butanediol Conformers

| Conformer | Description | Relative Energy (kJ/mol) |

| g'GG'Gt | Intramolecular hydrogen bond | 0.00 |

| tGG'Gt | Intramolecular hydrogen bond | 1.26 |

| g'GG'Gg | Intramolecular hydrogen bond | 2.51 |

| tGTg' | No hydrogen bond | 5.86 |

| tTTt | All-trans backbone | 7.95 |

Data adapted from computational studies on non-deuterated 1,4-butanediol. The relative energies for this compound would be very similar, with minor deviations due to ZPVE differences.

The deuteration in this compound, where all ten hydrogen atoms are replaced by deuterium, will primarily affect the vibrational frequencies. The C-D and O-D bonds have lower vibrational frequencies than C-H and O-H bonds, respectively. This leads to a lower ZPVE for the deuterated molecule. The change in ZPVE can slightly alter the relative energies between conformers, potentially leading to a shift in the equilibrium population of conformers at a given temperature.

Spectroscopic Property Prediction (NMR, IR, Raman)

Quantum chemical calculations are powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for experimental identification and characterization.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the magnetic shielding tensors of the nuclei. For this compound, the focus would be on ¹³C and ¹⁷O NMR, as the ¹H signals would be absent and replaced by broad ²H signals. DFT methods, such as PBE0, combined with a suitable basis set like cc-pVTZ, have been shown to provide accurate predictions of ¹H and ¹³C chemical shifts for 1,4-butanediol when solvent effects are included using models like the integral-equation-formalism polarizable continuum model (IEFPCM). nih.gov The calculated chemical shifts for different conformers can be Boltzmann-averaged to obtain the predicted spectrum at a given temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,4-Butanediol in Benzene

| Carbon Atom | Experimental (ppm) | Calculated (ppm) |

| C1/C4 | 62.5 | 62.3 |

| C2/C3 | 28.1 | 27.9 |

Data adapted from a DFT study on non-deuterated 1,4-butanediol. nih.gov The ¹³C chemical shifts for this compound are expected to be very similar due to the small secondary isotope effect on carbon shielding.

IR and Raman Spectroscopy: Infrared (IR) and Raman spectra are determined by the vibrational modes of the molecule. For this compound, the most significant change compared to the non-deuterated form will be observed in the stretching and bending frequencies involving hydrogen. The O-D stretch will appear at a much lower frequency (around 2400-2700 cm⁻¹) compared to the O-H stretch (around 3200-3600 cm⁻¹). Similarly, C-D stretching frequencies will be lower than C-H stretching frequencies. Theoretical calculations of vibrational frequencies are typically performed at the harmonic level, with scaling factors often applied to better match experimental data. Anharmonic calculations, though more computationally expensive, can provide even more accurate predictions. Studies on non-deuterated 1,4-butanediol have shown that the position and intensity of the OH stretching band are sensitive to the presence of intramolecular hydrogen bonding. researchgate.net

Table 3: Calculated Vibrational Frequencies for Key Modes in 1,4-Butanediol

| Vibrational Mode | Non-deuterated (cm⁻¹) | Predicted for Deuterated (cm⁻¹) |

| Free O-H Stretch | ~3650 | ~2700 (O-D Stretch) |

| H-bonded O-H Stretch | ~3526 | ~2600 (O-D Stretch) |

| C-H Stretch | ~2900-3000 | ~2100-2200 (C-D Stretch) |

Frequencies are approximate and based on general isotopic scaling factors and computational studies of similar molecules.

Molecular Dynamics Simulations Involving Deuterated Solvents or Solutes

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamics, transport properties, and structural transitions. When studying a system containing this compound, either as a solute or as a component of a deuterated solvent mixture, MD simulations can reveal the effects of deuteration on intermolecular interactions and bulk properties.

Classical MD simulations rely on force fields to describe the potential energy of the system. For deuterated molecules, the standard force fields developed for non-deuterated counterparts are often used, with the only change being the atomic mass. This approach captures the effect of mass on the dynamics but neglects the more subtle quantum effects on the potential energy surface. More advanced methods, such as path-integral molecular dynamics (PIMD), can explicitly include nuclear quantum effects like ZPVE and tunneling. tandfonline.com

Studies on deuterated water (D₂O) have shown that it is a slightly worse solvent for some biomolecules compared to H₂O, which can affect protein stability and membrane properties. acs.org These differences arise from the stronger hydrogen bonds in D₂O. For this compound dissolved in a solvent, MD simulations could be used to explore its solvation structure, the dynamics of intramolecular and intermolecular hydrogen bonding, and its diffusion coefficient. The increased mass of this compound would lead to slower translational and rotational diffusion compared to its protiated analog.

Theoretical Modeling of Isotopic Effects in Chemical Reactions

Isotopic substitution can have a measurable effect on the rates of chemical reactions, an effect known as the kinetic isotope effect (KIE). The KIE is defined as the ratio of the rate constant of the reaction with the light isotope (k_L) to the rate constant with the heavy isotope (k_H). For deuteration, this is expressed as k_H/k_D. Theoretical modeling of KIEs is a powerful tool for elucidating reaction mechanisms.

The primary KIE occurs when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For a reaction involving the cleavage of a C-H/C-D or O-H/O-D bond in this compound, a significant primary KIE would be expected. The theoretical basis for the KIE lies in the difference in ZPVE between the reactant and the transition state. The bond to the heavier isotope is stronger and has a lower ZPVE. If this bond is broken in the transition state, the difference in ZPVE between the protiated and deuterated reactants is largely lost, leading to a higher activation energy for the deuterated species and a k_H/k_D > 1.

Secondary KIEs are observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs and can be normal (k_H/k_D > 1) or inverse (k_H/k_D < 1).

Theoretical calculation of KIEs can be performed using transition state theory. This requires locating the structures of the reactants and the transition state on the potential energy surface, typically using DFT or other quantum chemical methods. The vibrational frequencies of both structures are then calculated to determine the ZPEs and partition functions. For reactions involving hydrogen transfer, quantum tunneling can also be a significant factor and may need to be included in the calculations. nih.gov

For a hypothetical oxidation reaction of this compound at one of the carbinol positions, theoretical modeling could predict the magnitude of the primary KIE for the C-D bond cleavage, providing insight into the symmetry and nature of the transition state.

Future Directions and Emerging Research Avenues for 1,4 Butanediol D10

Development of Novel Synthetic Approaches for Highly Deuterated Alcohols

The synthesis of deuterated compounds is a cornerstone of their application, and ongoing research seeks more efficient, cost-effective, and selective methods. researchgate.net Traditional methods for producing deuterated alcohols often relied on expensive reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄), or required harsh conditions. mdpi.com The future of synthesizing highly deuterated alcohols, including diols like 1,4-Butanediol-d10, is moving towards greener, more atom-economical, and versatile strategies.

Emerging research focuses on several key areas:

Single Electron Transfer (SET) Reductive Deuteration : This approach offers a powerful way to synthesize deuterated alcohols. Recent studies have demonstrated the use of cost-effective reagents like sodium dispersion or samarium(II) iodide (SmI₂) with D₂O as the deuterium (B1214612) source to achieve high levels of deuterium incorporation (>92%) in the reduction of acyl chlorides. mdpi.comorganic-chemistry.org These methods are notable for their high functional group tolerance and efficiency, making them applicable to complex molecules. mdpi.comresearchgate.net

Metal-Catalyzed Hydrogen Isotope Exchange (HIE) : Catalytic methods using transition metals such as iridium are gaining prominence for their ability to selectively deuterate alcohols. rsc.org Iridium(III)-bipyridonate catalysts, for instance, can facilitate the α-selective H/D exchange of alcohols using D₂O as the deuterium source under neutral or basic conditions. rsc.org This technique avoids the need for pre-functionalization of the substrate and is compatible with various functional groups. rsc.org

Metal-Free Synthesis : To improve the environmental footprint of chemical synthesis, metal-free approaches are being developed. organic-chemistry.org One such method involves the coupling of diazoalkanes (derived from p-toluenesulfonylhydrazones) with deuterium oxide (D₂O) under microwave irradiation. organic-chemistry.org This technique avoids metal catalysts and organic solvents, offering a greener alternative for producing deuterated alcohols. organic-chemistry.org

Organocatalysis : N-Heterocyclic Carbenes (NHCs) are emerging as effective organocatalysts for deuterium labeling. researchgate.net These catalysts can activate aldehydes for formyl-selective deuteration using D₂O, providing a mild and practical route to deuterated building blocks that can be further converted to alcohols. researchgate.net

These advanced synthetic methodologies promise to make highly deuterated compounds like this compound more accessible and affordable, thereby broadening their applicability in various scientific fields.

Table 1: Novel Synthetic Approaches for Deuterated Alcohols

| Synthetic Approach | Catalyst/Reagent System | Deuterium Source | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Single Electron Transfer (SET) Reductive Deuteration | Sodium dispersion / EtOD-d1 | EtOD-d1 | High deuterium atom economy, cost-effective, rapid reaction. | organic-chemistry.org |

| SET Reductive Deuteration | Samarium(II) Iodide (SmI₂) | D₂O | Excellent functional group tolerance, high deuterium incorporation. | mdpi.comresearchgate.net |

| Metal-Free Carbene Coupling | None (Microwave-assisted) | D₂O | Environmentally friendly (no metal or organic solvents), high yields. | organic-chemistry.org |

| Iridium-Catalyzed H/D Exchange | Iridium(III)-bipyridonate | D₂O | High regioselectivity (α-position), mild conditions, good functional group tolerance. | rsc.org |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | D₂O | Metal-free, mild conditions, useful for creating deuterated building blocks. | researchgate.net |

Expansion of Analytical Applications in Non-Traditional Complex Matrices

While this compound is a well-established internal standard for quantifying its non-labeled counterpart in matrices like blood and urine, its application is set to expand into more challenging and non-traditional sample types. The increasing need to detect trace-level contaminants and biomarkers in complex environments drives this expansion. As regulatory agencies lower detection limits, minimizing analytical errors from matrix effects becomes critical. hpst.cz

Future applications are anticipated in:

Environmental Monitoring : Analyzing pollutants in matrices such as soil, sludge, and landfill leachate presents significant analytical challenges due to the high variability and number of interfering compounds. basel.intresearchgate.net The use of this compound as a robust internal standard can improve the accuracy and reliability of methods for quantifying 1,4-butanediol (B3395766), which may be present as an industrial chemical or a degradation product. researchgate.netnih.gov

Food and Beverage Analysis : The detection of contaminants or adulterants in food products is a growing concern. For instance, 1,4-butanediol has been illicitly used in beverages. swgdrug.org Complex food matrices can cause ion suppression or enhancement in mass spectrometry. Using this compound helps to compensate for these matrix effects and any analyte loss during sample preparation, ensuring accurate quantification. food.gov.uk

Exhaled Breath Analysis : Metabolomics research on volatile organic compounds (VOCs) in exhaled breath is a non-invasive frontier for disease diagnosis. nih.gov The analysis of these samples is complicated by their low analyte concentrations and high humidity. nih.gov Stable isotope-labeled standards, including deuterated compounds, are essential for the accurate quantification of VOCs and are increasingly used for data normalization in these studies. nih.gov

Polymer and Materials Science : 1,4-Butanediol is a key monomer in the production of valuable polymers like polybutylene terephthalate (B1205515) (PBT) and polyurethanes. researchgate.netdcc.com.tw Analyzing residual monomers or degradation products in a complex polymer matrix can be challenging. This compound can serve as an internal standard in methods developed to assess polymer composition and stability.

The expansion into these areas relies on the ability of this compound to mimic the chemical behavior of the analyte throughout extraction, derivatization, and analysis, thereby correcting for variations and improving data quality in even the most difficult matrices. researchgate.net

Integration with Advanced Hyphenated Techniques for Enhanced Analytical Capabilities

Hyphenated techniques couple two or more analytical methods to achieve separations and detections that are not possible with a single technique. Future applications for this compound will likely leverage:

Multidimensional Chromatography (e.g., GCxGC-MS) : Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) provides a massive increase in peak capacity, which is essential for resolving analytes in highly complex samples like environmental extracts or biological fluids. su.se Using this compound in such systems allows for precise quantification of 1,4-butanediol even when it co-elutes with matrix components in a single dimension, as the second dimension provides additional separation. su.se

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is a workhorse for the analysis of non-volatile compounds in complex matrices. The use of this compound as an internal standard is already common, but future developments will focus on its application in methods with advanced sample preparation, such as online solid-phase extraction (SPE)-LC-MS/MS. researchgate.netswgdrug.org This automates sample cleanup and injection, reducing manual errors and improving throughput, with the deuterated standard correcting for any variability in the automated process.

Derivatization with LC-MS : For compounds with poor ionization efficiency, chemical derivatization can significantly enhance sensitivity. researchgate.net For example, 1,4-butanediol can be derivatized with benzoyl chloride to improve its detection by LC-MS. researchgate.net this compound is an ideal internal standard for such methods as it undergoes the same derivatization reaction, correcting for incomplete or variable reaction yields. researchgate.net

The synergy between a high-quality internal standard like this compound and the power of advanced hyphenated systems will enable more reliable and sensitive analytical methods for research, clinical, and industrial applications.

Table 2: Integration of this compound with Hyphenated Techniques

| Hyphenated Technique | Application Area | Role of this compound | Potential Enhancement | Reference(s) |

|---|---|---|---|---|

| GC-MS | Forensic Toxicology, Clinical Chemistry | Internal Standard | Accurate quantification in biological matrices like blood and aqueous solutions. | swgdrug.org |

| LC-MS/MS | Forensic Toxicology, Clinical Chemistry | Internal Standard | High-sensitivity detection in aqueous solutions and plasma, corrects for matrix effects. | swgdrug.orgresearchgate.net |

| Multidimensional GC (GCxGC-MS) | Environmental Analysis, Metabolomics | Internal Standard | Improved quantification in highly complex matrices by enhancing separation and reducing interferences. | su.se |

| Online SPE-LC-MS/MS | Water Quality, Bioanalysis | Internal Standard | Corrects for variability in automated sample cleanup and pre-concentration steps. | researchgate.net |

Potential for New Mechanistic Insights in Catalysis and Materials Science

The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H), which leads to a predictable change in reaction rates known as the kinetic isotope effect (KIE). unam.mx This phenomenon makes deuterated compounds like this compound invaluable tools for elucidating reaction mechanisms. rsc.org Furthermore, the enhanced stability of C-D bonds has significant implications for materials science.

Future research is poised to leverage this compound for:

Catalysis Research : Understanding the mechanism of catalytic reactions is crucial for designing more efficient and selective catalysts. rsc.org In studies of 1,4-butanediol dehydration or hydrogenation, for example, using this compound can help determine whether a C-H bond is broken in the rate-determining step of the reaction. researchgate.netresearchgate.net In-situ spectroscopic studies, such as DRIFTS, on the interaction of this compound with catalyst surfaces can provide direct evidence of reaction intermediates and pathways. researchgate.net

Polymer Science and Materials Durability : The stability of polymers is often limited by the degradation of their constituent monomers. 1,4-Butanediol is a monomer for many commercially important polymers. mdpi.com Replacing hydrogen with deuterium in the polymer backbone can slow down degradation pathways that involve C-H bond cleavage. This "deuterium stabilization" has been shown to dramatically increase the lifetime of organic light-emitting diodes (OLEDs) by making the host material more resistant to chemical degradation. rsc.org Similar principles could be applied to polymers derived from this compound to create materials with enhanced thermal or photochemical stability.

Enzyme Mechanism Studies : Many enzymes catalyze reactions involving hydrogen transfer. By using this compound as a substrate or probe, researchers can investigate the mechanisms of enzymes that metabolize diols. The presence and magnitude of a KIE can provide strong evidence for specific steps in the enzymatic cycle, such as hydrogen abstraction. torvergata.it

The ability of this compound to act as a mechanistic probe will continue to provide fundamental insights that can accelerate the development of new catalysts, more durable materials, and a deeper understanding of biological processes.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1,4-Butanediol-d10 and distinguishing it from non-deuterated analogs?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Deuterium substitution alters chemical shifts in -NMR, with suppressed proton signals in deuterated regions. For -NMR, isotopic splitting patterns can confirm deuteration.